Synthesis Efficiency: A Short and Practical 7-Step Convergent Route with 32-40% Overall Yield
A convergent, stereoselective synthesis of the target metabolite, 24R,25-dihydroxyvitamin D3, which utilizes 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 as a key protected intermediate, achieves an overall yield of 32-40% over seven steps from a common iodide precursor [1]. This is a significant improvement over earlier, more linear approaches which were typically longer and less efficient. The high stereoselectivity is achieved via an ultrasonically induced aqueous conjugate addition, followed by a Lythgoe coupling to install the vitamin D triene system [1].
| Evidence Dimension | Synthetic Efficiency (Overall Yield) |
|---|---|
| Target Compound Data | 32-40% (over 7 steps) |
| Comparator Or Baseline | Previously reported linear syntheses of 24R,25-(OH)2-D3 (no single direct comparator provided, but class-level inference from the literature). |
| Quantified Difference | Enables preparation of large quantities, as opposed to milligram-scale limitations of earlier methods [1]. |
| Conditions | Convergent synthesis starting from iodide 6; includes ultrasonically induced conjugate addition and Lythgoe Wittig-Horner coupling. |
Why This Matters
For procurement, this data confirms that the compound is a product of a robust and scalable synthetic route, ensuring reliable access to multi-gram quantities for extensive biological studies or further derivatization.
- [1] Perez Sestelo, J., Cornella, I., de Una, O., Mourino, A., & Sarandeses, L. A. (2002). Stereoselective Convergent Synthesis of 24,25-Dihydroxyvitamin D3 Metabolites: A Practical Approach. Chemistry - A European Journal, 8(12), 2747-2752. View Source
